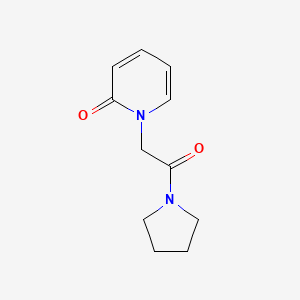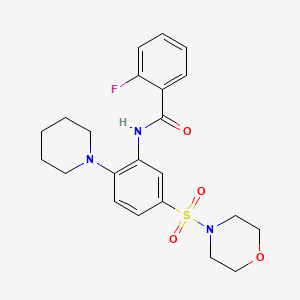
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes.
Mecanismo De Acción
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor exerts its pharmacological effects by inhibiting the activity of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, which is a critical component of the leukotriene biosynthesis pathway. N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide is responsible for the translocation of arachidonic acid to 5-lipoxygenase, which initiates the synthesis of leukotrienes. Inhibition of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide prevents the biosynthesis of leukotrienes, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been shown to reduce the production of leukotrienes in various cell types, including human blood leukocytes, mast cells, and eosinophils. The compound has also been demonstrated to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD. In addition, N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor in lab experiments include its high potency and specificity towards N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide, which allows for precise modulation of the leukotriene biosynthesis pathway. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor in lab experiments include its potential off-target effects and the need for appropriate controls to ensure the specificity of the observed effects.
Direcciones Futuras
For N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor research include the development of more potent and selective inhibitors, the investigation of its therapeutic potential in other diseases such as psoriasis and rheumatoid arthritis, and the exploration of its combination therapy with other anti-inflammatory agents. Additionally, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor will provide valuable insights into the leukotriene biosynthesis pathway and its role in inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor involves the reaction of 2-acetylpyridine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to yield N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The compound has been shown to reduce the production of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of leukotriene biosynthesis has been demonstrated to alleviate the symptoms of these diseases in preclinical studies.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-10-5-1-2-6-11(10)15-12(17)9-16-8-4-3-7-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORAFWFRTSJYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)



![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)

